molecular formula C6H6FIN2 B14859387 2-Aminomethyl-6-fluoro-4-iodopyridine

2-Aminomethyl-6-fluoro-4-iodopyridine

Cat. No.: B14859387
M. Wt: 252.03 g/mol
InChI Key: BWOJBERMUJPWAW-UHFFFAOYSA-N
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Description

2-Aminomethyl-6-fluoro-4-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an aminomethyl group at the 2-position, a fluorine atom at the 6-position, and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-6-fluoro-4-iodopyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of 2,6-difluoropyridine: This can be achieved by fluorination of pyridine derivatives.

    Aminomethylation: The aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-6-fluoro-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted pyridines.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Aminomethyl-6-fluoro-4-iodopyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-6-fluoro-4-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-4-iodopyridine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-Aminomethyl-6-fluoropyridine:

    4-Iodo-2,6-difluoropyridine: Lacks the aminomethyl group, which is crucial for certain biological activities.

Uniqueness

2-Aminomethyl-6-fluoro-4-iodopyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H6FIN2

Molecular Weight

252.03 g/mol

IUPAC Name

(6-fluoro-4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6FIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2

InChI Key

BWOJBERMUJPWAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)F)I

Origin of Product

United States

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